(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine
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Overview
Description
®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine is a chiral amine compound characterized by the presence of a dioxane ring and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the dioxane ring is reacted with formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the amine group to a primary amine or even to a hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine.
Reduction: Primary amines or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine: The enantiomer of the compound, differing in its chiral configuration.
1-(1,4-Dioxan-2-yl)-N-ethylmethanamine: A similar compound with an ethyl group instead of a methyl group.
1-(1,4-Dioxan-2-yl)-N-methylpropanamine: A compound with a propyl group instead of a methyl group.
Uniqueness
®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine is unique due to its specific chiral configuration and the presence of the dioxane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2R)-1,4-dioxan-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGIBVMSBPIEC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1COCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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